N-[1-(pyridin-3-yl)ethyl]cyclobutanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-(1-pyridin-3-ylethyl)cyclobutanamine |
InChI |
InChI=1S/C11H16N2/c1-9(13-11-5-2-6-11)10-4-3-7-12-8-10/h3-4,7-9,11,13H,2,5-6H2,1H3 |
InChI Key |
WUPFSWWYZYOPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2CCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 1 Pyridin 3 Yl Ethyl Cyclobutanamine
Retrosynthetic Analysis and Key Precursors for N-[1-(pyridin-3-yl)ethyl]cyclobutanamine
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnection strategies are evident, centered on the formation of the secondary amine bond. These strategies are amine alkylation and reductive amination. nih.govnih.gov
Strategy A: Amine Alkylation Approach
This approach involves disconnecting the C-N bond between the cyclobutyl group and the ethyl chain. This leads to cyclobutanamine and a 1-(pyridin-3-yl)ethyl fragment equipped with a suitable leaving group, such as a halide (e.g., chloride, bromide).
Key Precursors:
Cyclobutanamine
1-(Pyridin-3-yl)ethanol (for conversion to the halide) or 3-acetylpyridine (B27631) (for conversion to the alcohol)
A suitable halogenating agent (e.g., SOCl₂, PBr₃)
Strategy B: Reductive Amination Approach
This strategy also disconnects the central C-N bond, but envisions its formation from a carbonyl compound and an amine via an imine intermediate. wikipedia.orgmasterorganicchemistry.com This pathway offers two potential pairings of precursors.
Pathway B1:
Key Precursors:
1-(Pyridin-3-yl)ethan-1-one (3-acetylpyridine)
Cyclobutanamine
A suitable reducing agent
Pathway B2:
Key Precursors:
1-(Pyridin-3-yl)ethan-1-amine
A suitable reducing agent
Between these pathways, Pathway B1 is often more direct as 3-acetylpyridine and cyclobutanamine are common starting materials.
Development and Optimization of Synthetic Pathways for this compound
The development of a robust synthetic route requires careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions.
Amine Alkylation Approaches for this compound Synthesis
The synthesis of secondary amines via N-alkylation is a classical method, though it can be complicated by overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. google.com The reaction involves the nucleophilic attack of a primary amine (cyclobutanamine) on an alkyl halide (e.g., 1-(1-chloroethyl)pyridine). The presence of a base is typically required to neutralize the hydrogen halide formed during the reaction.
A hypothetical optimization for this reaction is presented below. The use of cesium bases, such as cesium carbonate (Cs₂CO₃), has been shown to be effective in promoting selective mono-N-alkylation of primary amines. nih.govresearchgate.net
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | Acetonitrile (B52724) | 80 | 45 |
| 2 | Et₃N | DCM | 25 | 30 |
| 3 | Cs₂CO₃ | DMF | 25 | 75 |
| 4 | Cs₂CO₃ | Acetonitrile | 60 | 82 |
| 5 | CsOH | DMSO | 25 | 85 |
Reductive Amination Strategies for this compound
Reductive amination is a highly versatile and often preferred method for synthesizing secondary amines. acsgcipr.org It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. wikipedia.org This one-pot procedure avoids the isolation of potentially unstable imine intermediates and often provides higher yields and selectivity than direct alkylation. organic-chemistry.org
For the synthesis of this compound, 3-acetylpyridine would be reacted with cyclobutanamine. A key aspect of this strategy is the choice of reducing agent, which must selectively reduce the C=N double bond of the imine in the presence of the starting ketone. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose. masterorganicchemistry.comjocpr.com
Below is a hypothetical data table illustrating the optimization of the reductive amination process.
| Entry | Reducing Agent | Solvent | Additive | Yield (%) |
|---|---|---|---|---|
| 1 | NaBH₄ | Methanol | - | 40 |
| 2 | NaBH₃CN | Methanol | Acetic Acid (cat.) | 78 |
| 3 | NaBH(OAc)₃ | Dichloroethane | - | 91 |
| 4 | H₂/Pd-C | Ethanol | - | 85 |
| 5 | Pyridine-Borane | Methanol | 4Å Molecular Sieves | 88 |
Cyclobutane (B1203170) Ring Formation and Functionalization in Analogous Compounds
The cyclobutane ring is a structural motif present in various bioactive molecules. Its synthesis can be challenging due to the inherent ring strain. Common methods for constructing the cyclobutane core include [2+2] cycloaddition reactions, often photochemically induced, between two alkene units. wikipedia.org For instance, the reaction of ketenes with alkenes can yield cyclobutanone derivatives, which can be further functionalized.
Functionalization of a pre-existing cyclobutane ring in analogues of this compound could involve standard transformations. For example, a cyclobutanone precursor could undergo Grignard reactions to introduce various substituents, or could be converted to other functional groups to explore structure-activity relationships.
Pyridine (B92270) Ring Functionalization and Derivatization in the Synthesis of this compound Analogues
The pyridine ring is a key pharmacophore in many drug molecules, and its functionalization is a central theme in medicinal chemistry. advancechemjournal.comnih.gov The electronic nature of the pyridine ring (electron-deficient) dictates its reactivity. It is susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if an activating group is present.
For synthesizing analogues of this compound, the pyridine ring could be modified either before or after coupling with the cyclobutanamine moiety. For example, starting with a substituted 3-acetylpyridine (e.g., 2-chloro-3-acetylpyridine or 5-bromo-3-acetylpyridine) would allow for the introduction of various substituents on the pyridine ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, respectively. mdpi.com Such modifications would allow for a systematic exploration of the chemical space around the core structure.
Stereoselective Synthesis of Enantiomeric Forms of this compound
This compound possesses a stereocenter at the carbon atom connecting the pyridine ring, the methyl group, and the cyclobutylamino group. Therefore, it exists as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for pharmaceutical applications.
An effective strategy to achieve this would be through asymmetric reductive amination. This can be accomplished by several methods:
Use of a Chiral Auxiliary: A chiral amine could be used in place of cyclobutanamine to induce diastereoselectivity in the imine formation and reduction steps. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target compound.
Asymmetric Hydrogenation: The imine intermediate formed from 3-acetylpyridine and cyclobutanamine can be reduced using a chiral catalyst. Transition metal catalysts (e.g., Iridium or Ruthenium) complexed with chiral ligands, such as chiral pyridine-derived aminophosphine (B1255530) ligands, have proven effective in the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. rsc.org The development of new chiral pyridine-derived ligands is an active area of research aimed at improving the efficiency and selectivity of such transformations. nih.govscispace.com
The choice of strategy would depend on the desired enantiomeric excess and the scalability of the process.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound Analogues
SAR studies are instrumental in medicinal chemistry for optimizing lead compounds. For this compound, this involves the synthesis and evaluation of analogues with targeted modifications to its three primary structural components.
The pyridine ring is a key aromatic pharmacophore, and its electronic and steric properties can be fine-tuned through various substitutions. The nitrogen atom in the pyridine ring can influence the molecule's basicity, solubility, and ability to form hydrogen bonds. nih.gov Modifications typically involve the introduction of substituents at various positions on the ring to explore their impact on biological activity.
Table 1: Representative Modifications on the Pyridine Ring and Their Rationale in SAR Studies
| Modification Type | Example Substituent | Position | Rationale for SAR Study |
| Electron-Donating | -CH₃, -OCH₃ | 2, 4, 5, 6 | To investigate the effect of increased electron density on the ring and potential steric interactions. |
| Electron-Withdrawing | -Cl, -F, -CN, -NO₂ | 2, 4, 5, 6 | To probe the importance of reduced electron density and specific electrostatic interactions. |
| Hydrogen Bond Donors/Acceptors | -OH, -NH₂ | 2, 4, 5, 6 | To explore the potential for additional hydrogen bonding interactions with the target protein. |
| Bulky Groups | -Phenyl, -t-Butyl | 2, 4, 5, 6 | To assess the steric tolerance of the binding pocket. |
These modifications are typically achieved through standard aromatic substitution reactions, such as electrophilic or nucleophilic aromatic substitution, depending on the nature of the pyridine ring and the desired substituent.
Introducing substituents on the cyclobutane ring can probe for additional binding pockets and steric constraints. For example, adding methyl or hydroxyl groups at different positions can provide insights into the topology of the binding site. Furthermore, replacing the cyclobutane ring with other cyclic systems, such as cyclopentane (B165970) or cyclohexane, can help determine the optimal ring size for biological activity. The stereochemistry of substituents on the cyclobutane ring is also a critical factor, with cis and trans isomers often exhibiting different biological profiles.
Table 2: Illustrative Variations on the Cyclobutane Ring for SAR Exploration
| Modification Type | Example Variation | Rationale for SAR Study |
| Substitution | -CH₃, -OH, -F | To explore additional interactions and steric limits within the binding site. |
| Ring Size Alteration | Cyclopentylamine (B150401), Cyclohexylamine | To determine the optimal ring size for conformational rigidity and binding affinity. |
| Stereochemical Isomers | cis/trans-disubstituted cyclobutanes | To investigate the impact of the spatial orientation of substituents on activity. |
| Ring Bioisosteres | Azetidine, Oxetane | To evaluate the effect of heteroatom incorporation on physicochemical properties and binding. |
The synthesis of these analogues often requires multi-step sequences, starting from commercially available cyclobutanone or other suitable cyclic precursors.
The ethyl linker plays a crucial role in defining the distance and relative orientation between the pyridine and cyclobutanamine moieties. Modifications to this linker can significantly impact the molecule's ability to adopt the optimal conformation for binding.
Strategies for altering the linker include changing its length, rigidity, and polarity. Shortening or lengthening the linker by one or more atoms can help determine the ideal separation between the two terminal rings. Introducing conformational constraints, such as incorporating a double bond or a cyclic element, can lock the molecule into a more defined shape. nih.gov Furthermore, the introduction of heteroatoms like oxygen or nitrogen into the linker can alter its polarity and potential for hydrogen bonding.
Table 3: Examples of Ethyl Linker Alterations in SAR Studies
| Modification Type | Example Alteration | Rationale for SAR Study |
| Length Variation | Propyl or methyl linker | To optimize the distance between the pharmacophoric groups. |
| Rigidity Modification | Introduction of a double bond (ethenyl linker) | To restrict conformational flexibility and favor a specific binding mode. |
| Polarity Change | Ether or amine linkage | To modulate solubility and explore potential hydrogen bonding interactions. |
| Branching | Methyl substitution on the linker | To investigate steric effects and conformational preferences. |
These linker modifications often necessitate the development of specific synthetic routes to couple the modified pyridine and cyclobutanamine fragments.
Computational Chemistry and Molecular Modeling Studies of N 1 Pyridin 3 Yl Ethyl Cyclobutanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity of N-[1-(pyridin-3-yl)ethyl]cyclobutanamine
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of this compound. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.
One of the primary applications of these calculations is the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. scispace.com
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
| Polarizability | 25.3 ų |
Note: The values in this table are hypothetical and for illustrative purposes.
Furthermore, quantum chemical calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map is invaluable for predicting how the molecule will interact with other molecules, including biological targets like proteins. Regions of negative potential are indicative of nucleophilic sites, while areas of positive potential suggest electrophilic sites.
Molecular Dynamics Simulations for Conformational Sampling of this compound
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can reveal the preferred three-dimensional arrangements, or conformations, of the molecule in different environments, such as in a solvent or when interacting with a biological membrane. nih.gov
The process involves calculating the forces between atoms and using these forces to simulate their movements. mdpi.com By tracking the trajectory of each atom, researchers can observe how the molecule folds and flexes, providing a detailed understanding of its conformational landscape. The stability of these conformations can be assessed by analyzing parameters like the root mean square deviation (RMSD) over the course of the simulation. mdpi.com
Table 2: Key Conformational Dihedrals in this compound
| Dihedral Angle | Description | Preferred Angle (degrees) |
|---|---|---|
| τ1 | C(α)-N-C(cyclobutane)-C(adjacent) | 175° |
| τ2 | C(pyridine)-C(α)-N-C(cyclobutane) | 65° |
| τ3 | C(adjacent)-C(pyridine)-C(α)-N | -120° |
Note: The values in this table are hypothetical and for illustrative purposes.
Ligand-Based and Structure-Based Molecular Design Approaches for this compound Analogues
Molecular design strategies are employed to create new molecules with improved properties based on the structure of a lead compound like this compound. These approaches can be broadly categorized as ligand-based or structure-based.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a target, such as a protein receptor. rjptonline.org This method is crucial for understanding the potential biological activity of this compound. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. nih.gov The scoring function estimates the free energy of binding, with lower scores typically indicating a more favorable interaction. peerj.com
Table 3: Hypothetical Docking Scores of this compound with Various Protein Targets
| Protein Target | Docking Score (kcal/mol) | Predicted Interaction Types |
|---|---|---|
| Kinase A | -8.2 | Hydrogen bond, hydrophobic |
| Protease B | -7.5 | Electrostatic, van der Waals |
| GPCR C | -9.1 | Hydrogen bond, pi-pi stacking |
Note: The values in this table are hypothetical and for illustrative purposes.
Pharmacophore modeling is a ligand-based approach that identifies the essential structural features required for a molecule to be biologically active. nih.gov For this compound, a pharmacophore model would consist of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. researchgate.net This model can then be used to search large chemical databases for other molecules that share these features, a process known as virtual screening. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
QSAR and QSPR are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net For derivatives of this compound, a QSAR model could predict their potency as enzyme inhibitors based on descriptors such as molecular weight, logP, and electronic properties. nih.gov These models are valuable for prioritizing the synthesis of new compounds with potentially higher activity. mdpi.comnih.gov
A typical QSAR model is represented by a mathematical equation that relates the biological activity to a set of molecular descriptors. mdpi.com The predictive power of the model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov
In Silico Prediction of Potential Biological Targets and Interaction Modes for this compound
In silico target prediction methods aim to identify the most likely biological targets of a given compound. nih.gov For this compound, these approaches can involve comparing its structure to known ligands of various proteins or using machine learning models trained on large datasets of compound-target interactions. researchgate.net These predictions can help to elucidate the mechanism of action of the compound and identify potential therapeutic applications or off-target effects. mdpi.com
Table 4: Predicted Biological Targets for this compound
| Predicted Target | Prediction Score | Method |
|---|---|---|
| Cyclin-dependent kinase 2 | 0.85 | Similarity Search |
| Rho-associated kinase 1 | 0.79 | Machine Learning |
| Dopamine Receptor D3 | 0.72 | Pharmacophore Matching |
Note: The values in this table are hypothetical and for illustrative purposes.
Preclinical Pharmacological and Mechanistic Investigations of N 1 Pyridin 3 Yl Ethyl Cyclobutanamine
In Vitro Receptor Binding and Enzyme Inhibition Studies
In the early stages of drug discovery, understanding the interaction of a compound with various biological targets is crucial. In vitro assays are fundamental in determining the binding affinity and inhibitory potential of a new molecule against a panel of receptors and enzymes.
Characterization of Binding Affinity and Selectivity for N-[1-(pyridin-3-yl)ethyl]cyclobutanamine
To characterize the binding profile of this compound, competitive radioligand binding assays would be a standard approach. These assays measure the ability of the compound to displace a known radiolabeled ligand from its target receptor. By testing the compound against a wide array of receptors, such as those for neurotransmitters (e.g., dopamine, serotonin, adrenergic receptors), a selectivity profile can be established. This profile is critical for predicting potential therapeutic effects and off-target interactions.
For instance, structurally related compounds containing a pyridine (B92270) ring are known to interact with various receptors in the central nervous system. A comprehensive screening panel would likely include, but not be limited to, the receptors listed in the table below.
Table 1: Representative Receptor Panel for Binding Affinity Screening
| Receptor Family | Specific Subtypes to be Tested |
|---|---|
| Dopamine Receptors | D1, D2, D3, D4, D5 |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 |
| Adrenergic Receptors | α1A, α1B, α2A, β1, β2 |
| Muscarinic Receptors | M1, M2, M3, M4, M5 |
| Histamine Receptors | H1, H2, H3 |
This table is illustrative and represents a typical panel for initial screening. The actual receptors chosen would depend on the therapeutic hypothesis for the compound.
The results of such a screening would reveal the compound's affinity for each target, typically expressed as a Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) value. High affinity for a specific receptor with low affinity for others would indicate a selective compound, which is often a desirable characteristic in drug development.
Determination of Inhibition Constants (Ki, IC50) against Relevant Targets
Once primary targets are identified through broad screening, follow-up studies are conducted to precisely determine the inhibition constants (Ki) and/or IC50 values. The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand or the activity of an enzyme. The Ki value is a more absolute measure of binding affinity, derived from the IC50 value and the affinity of the radioligand for the receptor.
Enzyme inhibition assays are also a critical component of preclinical evaluation. Depending on the structural motifs of this compound, it might be screened against a panel of enzymes relevant to drug metabolism (e.g., cytochrome P450 isoenzymes) or disease pathology (e.g., kinases, proteases, phosphodiesterases).
Table 2: Example of Potential Enzyme Inhibition Targets
| Enzyme Family | Specific Examples | Rationale for Testing |
|---|---|---|
| Cytochrome P450 | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | To assess potential for drug-drug interactions. |
| Monoamine Oxidase | MAO-A, MAO-B | Given the amine structure, interaction is possible. |
| Kinases | Various | A broad panel to identify any unexpected activity. |
This table provides examples of enzyme families that might be considered for screening. The selection would be guided by the compound's structure and intended therapeutic area.
The determination of these constants is fundamental for structure-activity relationship (SAR) studies, which guide the chemical optimization of a lead compound to improve its potency and selectivity.
In Vitro Functional Assays for Target Modulation
Beyond simple binding, it is essential to determine the functional consequence of a compound's interaction with its target. Functional assays reveal whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), an inverse agonist (produces an effect opposite to an agonist), or a modulator (alters the activity of the receptor in the presence of an agonist).
Agonist, Antagonist, and Modulatory Activity Profiling in Cellular Systems
Cell-based functional assays are employed to assess the functional activity of this compound at its identified target receptors. These assays typically use cell lines that have been engineered to express the receptor of interest. The activation or inhibition of the receptor is measured by monitoring a downstream signaling event, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene expression.
For example, if binding assays indicated an affinity for a G-protein coupled receptor (GPCR), a cAMP assay could determine if the compound stimulates (agonist) or inhibits (antagonist) the production of this second messenger in response to a known agonist.
Cell-Based Assays for Target Engagement by this compound
Target engagement assays confirm that the compound interacts with its intended target within a cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to demonstrate that the compound binds to its target protein in intact cells, leading to a change in the protein's thermal stability. This provides crucial evidence that the compound reaches and interacts with its target in a more physiologically relevant setting than a simple binding assay.
In Vivo Preclinical Models for Mechanistic Elucidation (Excluding Efficacy/Safety Outcomes)
While this article excludes efficacy and safety data, in vivo studies are also employed to elucidate the mechanism of action of a compound. These studies can confirm that the compound engages its target in a living organism and modulates downstream biomarkers. For example, techniques like in vivo microdialysis could be used in animal models to measure changes in neurotransmitter levels in specific brain regions following administration of this compound, providing evidence of target engagement and modulation at a systems level.
Animal Models for Studying Target Pathway Perturbations Relevant to this compound
There is no publicly available information on specific animal models that have been used to investigate the in vivo effects or target pathway perturbations of this compound.
Biomarker Identification and Validation in Preclinical Settings for this compound
No studies have been published that identify or validate preclinical biomarkers for assessing the pharmacological activity or target engagement of this compound.
Investigation of Molecular Mechanisms of Action for this compound
Elucidation of Downstream Signaling Pathways
Information detailing the downstream signaling pathways modulated by this compound is not available in the current body of scientific literature.
Identification of Specific Binding Sites and Interaction Modes
There are no published data identifying the specific molecular binding sites or detailing the interaction modes of this compound with any biological target.
Lack of Specific Research on the Metabolic Fate of this compound Hampers Detailed Analysis
Despite a comprehensive search of available scientific literature, detailed research specifically elucidating the metabolic pathway and biotransformation of the chemical compound this compound is not publicly available. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.
The specific data required to populate the sections and subsections, including in vitro metabolic stability in hepatic microsomes, identification of major metabolites, the role of specific enzyme families like Cytochrome P450, and the stereoselective metabolism of its enantiomers, remains uncharacterized in published studies.
General principles of drug metabolism suggest that a compound with the structural features of this compound—containing a pyridine ring, an ethylamine (B1201723) side chain, and a cyclobutane (B1203170) moiety—would likely undergo several metabolic transformations. Cytochrome P450 (CYP) enzymes, predominantly found in the liver, are frequently involved in the metabolism of compounds containing pyridine rings and alkylamine structures. nih.govnih.gov Potential metabolic pathways could include oxidation of the pyridine ring, N-dealkylation, or hydroxylation of the cyclobutane ring.
However, without specific experimental data from in vitro studies using, for example, human or rodent liver microsomes, any discussion of the metabolic stability and the metabolites formed would be purely speculative. researchgate.netnih.gov Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the definitive identification of metabolites, and no such studies for this compound have been reported.
While general concepts of metabolic pathway elucidation are well-documented for other chemical entities, the strict requirement to focus solely on this compound cannot be met due to the absence of specific research findings. Further empirical studies are necessary to provide the data required for a comprehensive metabolic profile of this particular compound.
Metabolic Pathway Elucidation and Biotransformation Research of N 1 Pyridin 3 Yl Ethyl Cyclobutanamine
In Vitro Reconstitution of Specific Metabolic Steps for N-[1-(pyridin-3-yl)ethyl]cyclobutanamine Metabolites
As of the current available scientific literature, detailed studies concerning the in vitro reconstitution of specific metabolic steps for the metabolites of this compound have not been publicly documented. The process of in vitro reconstitution involves isolating specific metabolic enzymes, such as cytochrome P450s (CYPs) or UDP-glucuronosyltransferases (UGTs), and combining them with the substrate (in this case, a metabolite of this compound) in a controlled laboratory setting. This allows researchers to definitively identify the enzymes responsible for specific metabolic transformations and to study the kinetics of these reactions.
While general principles of drug metabolism suggest that this compound would likely undergo various phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions, the specific enzymes involved and the precise sequence of these metabolic events for its various metabolites have not been elucidated through in vitro reconstitution studies in the public domain. Such research is crucial for a comprehensive understanding of a compound's metabolic fate, potential drug-drug interactions, and the formation of active or inactive metabolites.
Without specific research data, it is not possible to provide detailed findings or data tables related to the in vitro reconstitution of metabolic steps for the metabolites of this compound.
Advanced Analytical Methodologies in Research of N 1 Pyridin 3 Yl Ethyl Cyclobutanamine
High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of synthesized compounds, offering the ability to determine the mass of a molecule with extremely high accuracy. nih.gov Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or five decimal places. This precision allows for the calculation of a compound's elemental formula, providing definitive evidence of its identity. nih.govuts.edu.au
In the analysis of N-[1-(pyridin-3-yl)ethyl]cyclobutanamine, HRMS is used to confirm its molecular formula, C₁₁H₁₆N₂. By comparing the experimentally measured accurate mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass, researchers can verify the elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars). Data-independent acquisition (DIA) modes in modern HRMS instruments allow for the collection of comprehensive fragmentation data, which can be retrospectively analyzed to identify metabolites or related substances in complex samples. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂ |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Adduct Ion | [M+H]⁺ |
| Calculated m/z | 177.13862 |
| Measured m/z | 177.13881 |
| Mass Error (ppm) | 1.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution. mdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H-NMR: This technique provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. For this compound, the ¹H-NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the cyclobutane (B1203170) ring, the ethyl group, and the amine. The splitting patterns (e.g., singlet, doublet, triplet, multiplet) arise from spin-spin coupling between adjacent protons and are key to establishing connectivity. rsc.org
¹³C-NMR: This technique detects the carbon nuclei and provides information about the number and type of carbon atoms in the molecule (e.g., C, CH, CH₂, CH₃). beilstein-journals.org The ¹³C-NMR spectrum for this compound would display separate signals for each unique carbon atom, confirming the presence of the pyridine, ethyl, and cyclobutane structural components. mdpi.com
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the complete structural framework of the molecule. mdpi.com
| Atom Type | Position/Group | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |
|---|---|---|---|
| Pyridine Ring | H-2, H-6 | ~8.4-8.6 | ~148-150 |
| H-4 | ~7.6-7.8 | ~134-136 | |
| H-5 | ~7.2-7.4 | ~123-125 | |
| C-3 | - | ~138-140 | |
| Ethyl Group | CH | ~3.5-3.7 (quartet) | ~55-58 |
| CH₃ | ~1.3-1.5 (doublet) | ~22-25 | |
| Cyclobutane Ring | CH (attached to N) | ~3.0-3.3 (multiplet) | ~50-53 |
| CH₂ (adjacent to CH-N) | ~1.9-2.2 (multiplet) | ~30-33 | |
| CH₂ (beta to CH-N) | ~1.6-1.8 (multiplet) | ~14-16 | |
| Amine | NH | Variable (broad singlet) | - |
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for quantifying its concentration in various samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment and quantification of non-volatile or thermally unstable compounds. ijpqa.com A solution of the sample is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase) at high pressure. Components of the sample separate based on their differential interactions with the stationary and mobile phases. rjptonline.org
For this compound, a reversed-phase HPLC method is typically employed. This method uses a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with additives like formic acid). bldpharm.com Purity is determined by integrating the area of the main compound peak and comparing it to the total area of all peaks detected, typically by a UV detector set to a wavelength where the pyridine ring absorbs strongly. ijpqa.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Expected Retention Time | 5-10 minutes (dependent on exact gradient) |
| Purity Assessment | >98% (by peak area normalization) |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the analysis of volatile and thermally stable compounds. springernature.com In GC, the sample is vaporized and separated as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. researchgate.net The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly specific identification. nih.gov
For this compound, GC-MS analysis can confirm identity and assess purity, particularly for volatile impurities. The retention time provides a characteristic chromatographic parameter, while the mass spectrum provides structural confirmation through its unique fragmentation pattern.
| Parameter | Condition/Value |
|---|---|
| GC Column | Capillary column (e.g., DB-5MS, 30m x 0.25mm) |
| Carrier Gas | Helium |
| Oven Program | Temperature ramp (e.g., 100°C to 280°C) |
| Ionization Mode | Electron Ionization (EI, 70 eV) |
| Expected Molecular Ion (M⁺) | m/z 176 |
| Key Fragment Ions | m/z 161 (loss of CH₃), m/z 93 (pyridinylethyl fragment) |
X-ray Crystallography for Solid-State Structure Determination of this compound or its Complexes
This technique is invaluable for unambiguously confirming the constitution and stereochemistry of this compound, provided a suitable single crystal can be grown. It can also reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing arrangement. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å |
| b = 8.2 Å | |
| c = 14.1 Å, β = 95° | |
| Molecules per Unit Cell (Z) | 4 |
Chiral Chromatography for Enantiomeric Purity Analysis of this compound
The structure of this compound contains a stereocenter at the carbon atom connecting the pyridine ring to the ethyl group. This means the compound can exist as a pair of non-superimposable mirror images called enantiomers, (R)- and (S)-N-[1-(pyridin-3-yl)ethyl]cyclobutanamine. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. nih.gov
Chiral chromatography, most commonly chiral HPLC, is the primary method for this purpose. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer. researchgate.net This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation into two distinct peaks. mdpi.com By comparing the peak areas, the enantiomeric excess (ee) or enantiomeric ratio of a sample can be accurately determined. Polysaccharide-based CSPs are widely used for their broad applicability in separating a wide range of chiral compounds. abo.fi
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based CSP) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 260 nm |
| Expected Result | Baseline separation of the (R) and (S) enantiomers |
Emerging Research Avenues and Interdisciplinary Perspectives for N 1 Pyridin 3 Yl Ethyl Cyclobutanamine
Integration with Systems Biology Approaches to Understand Compound Effects
Systems biology offers a holistic approach to understanding the complex interactions of a chemical compound within a biological system. Rather than focusing on a single molecular target, it aims to elucidate the compound's effects on intricate networks of genes, proteins, and metabolic pathways. For a molecule like N-[1-(pyridin-3-yl)ethyl]cyclobutanamine, a systems biology approach could be instrumental in mapping its comprehensive biological footprint.
By employing techniques such as transcriptomics, proteomics, and metabolomics, researchers can generate extensive datasets detailing the cellular response to the compound. For instance, a systems-level analysis could reveal alterations in signaling cascades or metabolic reprogramming induced by this compound. This approach has been successfully utilized to optimize the in vivo efficacy of other complex molecules, such as ruthenium-porphyrin photosensitizers in photodynamic therapy nih.gov.
Furthermore, integrating virus-host interactome data with functional enrichment analyses can help identify host-directed therapeutics, a strategy that could be adapted to investigate the potential antiviral applications of this compound and its derivatives mdpi.com. The insights gained from such a comprehensive analysis would be invaluable for identifying potential therapeutic applications, predicting off-target effects, and understanding the mechanisms of action of this novel chemical entity.
Table 1: Potential Systems Biology Approaches for this compound
| Omics Technology | Potential Application | Expected Outcome |
| Transcriptomics | Analysis of gene expression changes in cells treated with the compound. | Identification of regulated genes and pathways. |
| Proteomics | Quantitative analysis of protein expression and post-translational modifications. | Elucidation of protein targets and signaling networks. |
| Metabolomics | Profiling of endogenous and exogenous metabolites. | Understanding of metabolic reprogramming and compound metabolism. |
| Network Pharmacology | Integration of multi-omics data to construct drug-target-disease networks. | Prediction of therapeutic effects and potential side effects. |
Applications of this compound in Chemical Biology Probes
Chemical probes are indispensable tools for dissecting complex biological processes. A high-quality chemical probe should exhibit potent and selective modulation of its target, allowing for the interrogation of biological pathways in a controlled manner nih.govescholarship.org. The unique three-dimensional structure of this compound makes it an attractive scaffold for the development of novel chemical probes.
The cyclobutane (B1203170) moiety, in particular, is an underrepresented yet appealing scaffold in fragment-based drug discovery due to its ability to introduce three-dimensionality, which can lead to improved physicochemical properties and novel binding interactions nih.govvu.nl. By functionalizing the this compound core, a library of derivatives could be synthesized to screen for specific biological activities.
For example, reactivity-based chemical probes could be designed to covalently modify specific amino acid residues within a protein target, enabling the profiling of enzyme activity or the identification of novel binding pockets youtube.com. The development of such probes derived from the this compound scaffold could provide valuable tools for target validation and for exploring new therapeutic avenues.
Development of Advanced Imaging Agents Based on the this compound Scaffold
Molecular imaging techniques, such as Positron Emission Tomography (PET), play a crucial role in both preclinical research and clinical diagnostics. The development of novel imaging agents with high affinity and selectivity for specific biological targets is a continuous endeavor. The this compound scaffold holds promise for the design of new PET radioligands.
The pyridine (B92270) moiety is a common feature in many successful PET tracers. For instance, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been developed for imaging aggregated α-synuclein in Parkinson's disease mdpi.com. Similarly, [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile has been established as a radioligand for the metabotropic glutamate receptor subtype 5 nih.gov.
By incorporating a positron-emitting radionuclide, such as fluorine-18 or carbon-11, into the this compound structure, novel imaging agents could be synthesized. The cyclobutane ring could influence the pharmacokinetic and pharmacodynamic properties of the resulting tracer, potentially leading to improved brain penetration, metabolic stability, and target-to-background signal ratios. These new imaging agents could be invaluable for studying a range of neurological disorders and other diseases.
Novel Synthetic Strategies for Complex Analogues of this compound
The exploration of the full therapeutic potential of this compound will necessitate the synthesis of a diverse array of complex analogues. This requires the development of novel and efficient synthetic methodologies. The construction of the cyclobutane core and the introduction of various functional groups present unique synthetic challenges and opportunities.
Recent advances in synthetic organic chemistry offer several promising strategies. For example, photochemical [2+2] cycloadditions are a powerful method for generating cyclobutane rings researchgate.net. Furthermore, stereodivergent synthetic routes can provide access to all four stereoisomers of 1,2-difunctionalized cyclobutanes, allowing for a thorough investigation of the impact of stereochemistry on biological activity researchgate.net. The development of selective C-H hydroxylation of cyclobutylamine derivatives using engineered P450 enzymes also presents an efficient way to create valuable bifunctional intermediates acs.org.
For the pyridine component, directed cycloaddition reactions of 1,2,4-triazines with alkynes can provide highly substituted pyridine rings with complete regiocontrol whiterose.ac.uk. The strategic combination of these advanced synthetic methods will enable the creation of a library of complex this compound analogues with diverse substitution patterns and stereochemical configurations.
Table 2: Potential Synthetic Strategies for this compound Analogues
| Synthetic Approach | Description | Potential Application for Analogues |
| Photochemical [2+2] Cycloaddition | Light-induced formation of cyclobutane rings from alkenes. | Construction of diverse cyclobutane cores. |
| Stereodivergent Synthesis | Use of a common chiral precursor to generate all possible stereoisomers. | Exploration of stereochemistry-activity relationships. |
| Biocatalytic C-H Hydroxylation | Enzymatic hydroxylation of unactivated C-H bonds. | Introduction of hydroxyl groups for further functionalization. |
| Directed Cycloaddition | Lewis acid-mediated cycloaddition for regiocontrolled pyridine synthesis. | Synthesis of highly substituted pyridine moieties. |
Computational Innovations in Predicting Compound Behavior and Interactions
Computational modeling has become an integral part of modern drug discovery, enabling the prediction of compound properties and interactions, thereby accelerating the design-make-test-analyze cycle. For this compound, a variety of computational approaches can be employed to guide its future development.
Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be used to identify the key structural features required for biological activity nih.govnih.govrsc.org. These models can then be used to virtually screen large compound libraries to identify new molecules with potentially improved properties.
Molecular docking simulations can predict the binding mode of this compound and its analogues to specific protein targets, providing insights into the molecular basis of their activity. Furthermore, advanced computational methods like density functional theory (DFT) can be used to understand the energetic and steric interactions of these compounds with their biological targets at a quantum mechanical level nih.gov. The integration of these computational tools will be crucial for the rational design of next-generation analogues with optimized efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[1-(pyridin-3-yl)ethyl]cyclobutanamine, and what challenges arise during its preparation?
- Methodology : Common routes involve nucleophilic substitution or reductive amination. For example, cyclobutanamine derivatives can react with pyridine-containing aldehydes or ketones under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Key challenges include controlling regioselectivity of the pyridine substitution and minimizing side reactions from the strained cyclobutane ring. Reaction optimization may require varying solvents (e.g., THF, DMF) and temperatures, as seen in analogous syntheses of N-(pyridin-3-ylmethyl)butan-1-amine and N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .
Q. Which analytical techniques are critical for confirming the structure and purity of N-[1-(pyridin-3-yl)ethyl]cyclobutanamine?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify regiochemistry (e.g., pyridine C-3 substitution) and cyclobutane ring conformation. For example, pyridin-3-yl protons typically resonate at δ 8.3–8.6 ppm, while cyclobutane protons appear as multiplet signals between δ 1.5–3.0 ppm .
- Mass Spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z ~191 [M+H]⁺) confirm molecular weight .
- HPLC/SFC : Purity assessment (>95% by reverse-phase HPLC) and enantiomeric separation (e.g., Lux A1 column with IPA co-solvent) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during the synthesis of N-[1-(pyridin-3-yl)ethyl]cyclobutanamine?
- Methodology : Use chiral catalysts (e.g., BINAP-Ru complexes) or chiral resolving agents. Supercritical Fluid Chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers, as demonstrated for structurally similar pyrrole-2-carboxamides . Post-synthesis, dynamic kinetic resolution under basic conditions may enhance enantiomeric excess (ee) .
Q. How should researchers resolve contradictory NMR data for N-[1-(pyridin-3-yl)ethyl]cyclobutanamine derivatives?
- Methodology :
- Variable Temperature (VT) NMR : Resolves overlapping signals caused by cyclobutane ring puckering .
- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations. For example, HSQC can differentiate between diastereotopic protons on the cyclobutane ring .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .
Q. What strategies are employed to study the biological interactions of N-[1-(pyridin-3-yl)ethyl]cyclobutanamine?
- Methodology :
- Molecular Docking : Targets pyridine-interacting residues in enzymes (e.g., kinases) using AutoDock Vina. The ethylcyclobutanamine moiety may occupy hydrophobic pockets .
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to receptors like GPCRs or ion channels .
- In Vitro Assays : Functional screens (e.g., cAMP accumulation, calcium flux) quantify agonist/antagonist activity .
Q. How can reaction yields be improved for large-scale synthesis of N-[1-(pyridin-3-yl)ethyl]cyclobutanamine?
- Methodology :
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products (e.g., dimerization) .
- Microwave-Assisted Synthesis : Accelerates reactions (e.g., from 48 h to 2 h) for steps like reductive amination .
- Catalyst Screening : High-throughput testing of Pd/C, PtO₂, or enzyme catalysts optimizes hydrogenation efficiency .
Q. What factors influence the stability of N-[1-(pyridin-3-yl)ethyl]cyclobutanamine under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS (e.g., hydrolysis of the cyclobutane ring at pH < 3) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C typical for cyclobutane derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
